molecular formula C17H19F3N4O B5662301 N-ethyl-N-(2-methyl-2-propen-1-yl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

N-ethyl-N-(2-methyl-2-propen-1-yl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5662301
M. Wt: 352.35 g/mol
InChI Key: JNHBCAGWZBJVRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step processes that include the use of NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography to establish the molecular structure. These methods have been utilized to synthesize and confirm the structure of similar triazole derivatives, indicating the complexity and precision required in synthesizing such compounds (Shen et al., 2013). Additionally, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process highlights the intricate nature of synthesizing specific triazole compounds, showcasing the exploration of reaction conditions to optimize yield and product characterization (Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole compounds is stabilized by various intermolecular and intramolecular hydrogen bonds, forming a complex network that contributes to their stability and reactivity. The synthesis and structural analysis of similar compounds reveal the importance of hydrogen bonding in determining the molecular conformation and packing (Shen et al., 2013). These studies underscore the significance of structural characterization in understanding the properties and potential applications of triazole derivatives.

properties

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-4-23(9-12(2)3)16(25)15-11-24(22-21-15)10-13-7-5-6-8-14(13)17(18,19)20/h5-8,11H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBCAGWZBJVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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